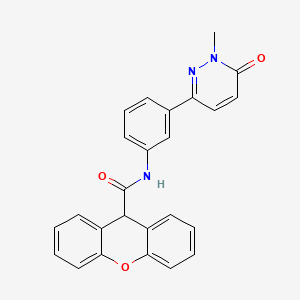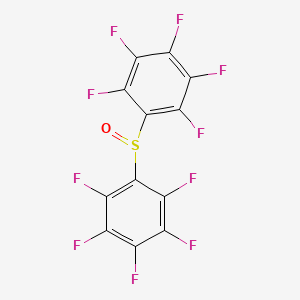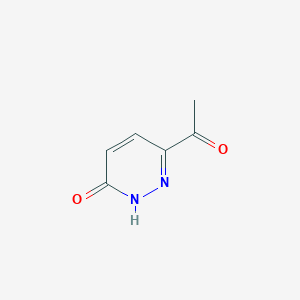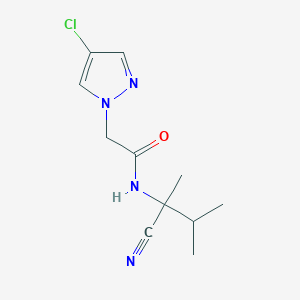![molecular formula C14H19NO2 B2654715 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone CAS No. 923121-10-2](/img/structure/B2654715.png)
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a morpholine ring substituted with two methyl groups at the 2 and 6 positions .
準備方法
The synthesis of 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable alkylating agent under basic conditions.
Substitution with Methyl Groups: The morpholine ring is then substituted with methyl groups at the 2 and 6 positions using methylating agents such as methyl iodide.
Coupling with Phenyl Ethanone: The final step involves coupling the substituted morpholine ring with phenyl ethanone through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride.
化学反応の分析
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Chemical Biology: It is utilized in the development of chemical probes for studying biological processes.
Industrial Applications: Although limited, the compound may be used in the synthesis of other complex molecules for industrial purposes.
作用機序
The mechanism of action of 1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
類似化合物との比較
1-[4-(2,6-Dimethylmorpholin-4-yl)phenyl]ethanone can be compared with other similar compounds, such as:
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: This compound has a similar morpholine ring structure but differs in its functional groups and overall reactivity.
1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine:
The uniqueness of this compound lies in its specific substitution pattern and its utility in proteomics research, which distinguishes it from other morpholine derivatives .
特性
IUPAC Name |
1-[4-(2,6-dimethylmorpholin-4-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-8-15(9-11(2)17-10)14-6-4-13(5-7-14)12(3)16/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSEAKLXNVZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
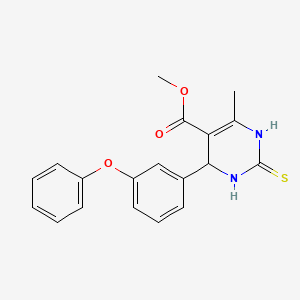
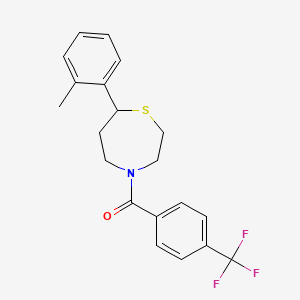

![3-[(3-Chlorophenyl)formamido]propanoic acid](/img/structure/B2654640.png)

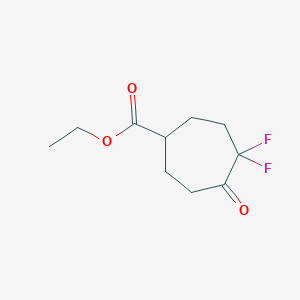

![1-(9H-carbazol-9-yl)-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B2654645.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)
